molecular formula C15H15N3O B3853262 N-(4-methoxybenzyl)-1H-indazol-5-amine

N-(4-methoxybenzyl)-1H-indazol-5-amine

Cat. No. B3853262
M. Wt: 253.30 g/mol
InChI Key: USRDCGQNCCMXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1H-indazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and biological studies. This compound is also known as NL-1, and it is a potent inhibitor of the protein kinase Nek2, which plays a crucial role in regulating cell division and proliferation.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1H-indazol-5-amine involves the inhibition of Nek2 activity, which is essential for cell division and proliferation. Nek2 is a serine/threonine kinase that regulates the formation of the mitotic spindle and the separation of chromosomes during cell division. Inhibition of Nek2 activity by NL-1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxybenzyl)-1H-indazol-5-amine have been extensively studied in vitro and in vivo. In vitro studies have shown that NL-1 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that NL-1 reduces tumor growth and improves survival in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxybenzyl)-1H-indazol-5-amine in lab experiments is its potency and specificity towards Nek2. NL-1 has been shown to be a highly selective inhibitor of Nek2, making it a valuable tool for studying the role of Nek2 in cell division and proliferation. However, one limitation of using NL-1 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-methoxybenzyl)-1H-indazol-5-amine. One potential direction is the development of NL-1 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of NL-1 in combination with other anticancer drugs to enhance its efficacy. Additionally, the role of Nek2 in other biological processes such as neuronal development and immune response could be explored using NL-1 as a tool.

Scientific Research Applications

N-(4-methoxybenzyl)-1H-indazol-5-amine has been extensively studied in scientific research, primarily due to its potential applications in cancer therapy. The compound has been shown to inhibit the activity of Nek2, which is overexpressed in various types of cancer and is associated with poor prognosis. Inhibition of Nek2 activity by NL-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-14-5-2-11(3-6-14)9-16-13-4-7-15-12(8-13)10-17-18-15/h2-8,10,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRDCGQNCCMXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-1H-indazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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